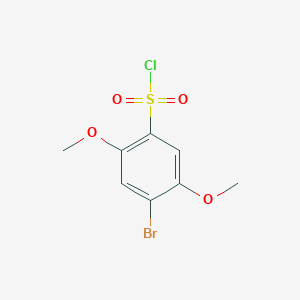

3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride

Overview

Description

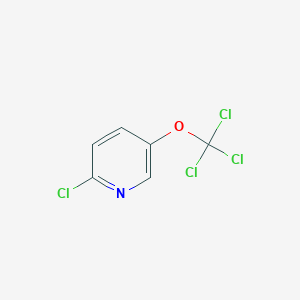

“3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1258639-68-7 . It’s an important reagent in organic chemistry.

Molecular Structure Analysis

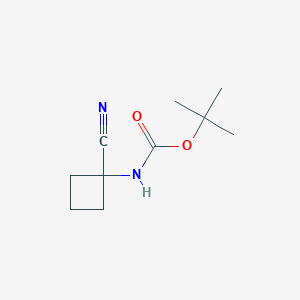

The molecular formula of this compound is C9H11ClO4S2 . The InChI Code is 1S/C9H11ClO4S2/c1-6-4-8 (15 (3,11)12)7 (2)9 (5-6)16 (10,13)14/h4-5H,1-3H3 .Scientific Research Applications

Synthesis and Chemical Transformations

Preparative Methodologies : The use of methanesulfonyl chloride derivatives in chemical synthesis is well documented. For example, a method for preparing methanesulfonyl chloride-d3 involves the chlorination of dimethyl sulfoxide-d6, highlighting the compound's role in synthesizing isotopically labeled compounds for research purposes (Kazuhiko Hanai & Takachiyo Okuda, 1977).

Chemical Transformations : Methanesulfonyl chloride is utilized in various chemical transformations. For instance, it can transform unprotected d-arabinitol into its 1,5-dichloro derivative, showcasing its utility in modifying sugar molecules for further study (Mohammed Benazza et al., 1991).

Environmental Chemistry and Atmospheric Processes

Atmospheric Chemistry : Sulfonyl chlorides play a significant role in atmospheric chemistry. The oxidation of dimethyl sulfoxide, a process in which methanesulfonyl chloride derivatives might be involved, leads to the formation of methane sulfinic acid among other products. This highlights the compound's relevance in understanding atmospheric sulfur cycles and aerosol formation (C. Arsene et al., 2002).

Hygroscopic Properties of Methanesulfonates : Methanesulfonate, a related compound, has been studied for its hygroscopic properties, which are crucial for understanding cloud formation and climate modeling. This research could provide insights into the environmental behavior of similar sulfonyl chloride derivatives (Liya Guo et al., 2020).

Material Science and Energy Storage

- Ionic Liquids and Electrochemistry : The combination of methanesulfonyl chloride with aluminum chloride forms an ionic liquid used to study the electrochemical properties of vanadium pentoxide films. This application suggests the potential of sulfonyl chloride derivatives in developing materials for energy storage solutions (L. Su et al., 2001).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

2,5-dimethyl-3-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S2/c1-6-4-8(15(3,11)12)7(2)9(5-6)16(10,13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOWCZXFVXWKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)

![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)

![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)